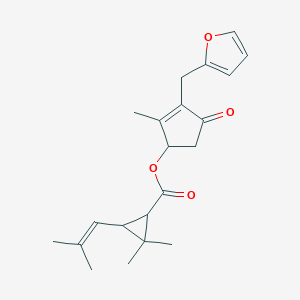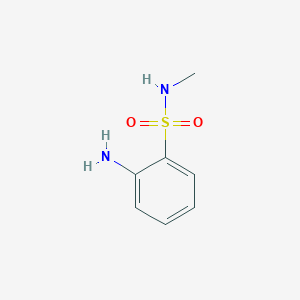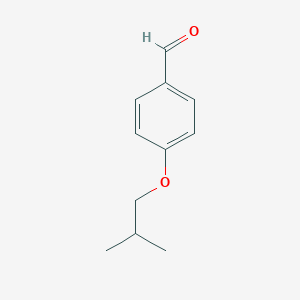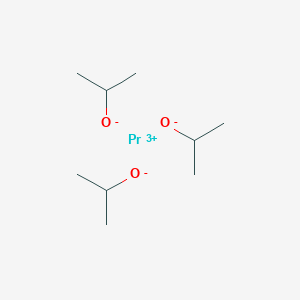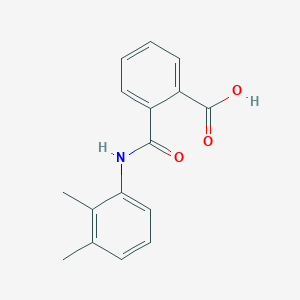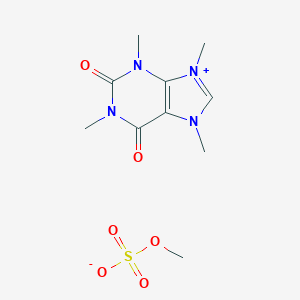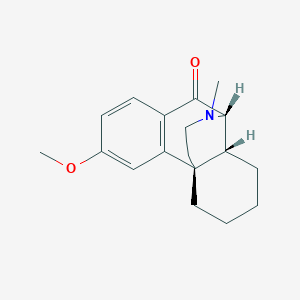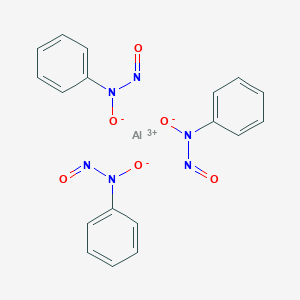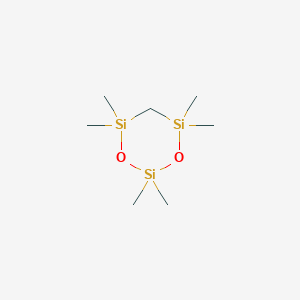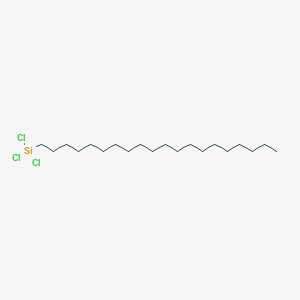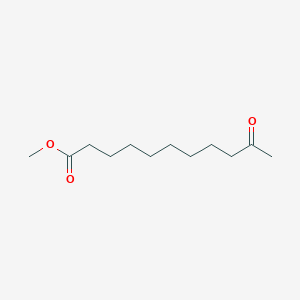
Methyl 10-oxoundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 10-oxoundecanoate is a chemical compound that belongs to the family of oxo fatty acids. It is also known as Methyl 10-oxoundecanoate or Methyl undecylenoylacetate. This compound has a wide range of applications in various fields, including scientific research, pharmaceuticals, and cosmetics.
Mécanisme D'action
The mechanism of action of Methyl 10-oxoundecanoate is not fully understood. However, it is believed to act as a substrate for various enzymes, which convert it into other compounds. These compounds then interact with various cellular processes, leading to the observed physiological effects.
Biochemical and Physiological Effects:
Methyl 10-oxoundecanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 10-oxoundecanoate has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, it has some limitations as well. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It also has a strong odor, which can be unpleasant to work with.
Orientations Futures
There are several future directions for the use of Methyl 10-oxoundecanoate in scientific research. One direction is the development of new compounds based on Methyl 10-oxoundecanoate, which could have improved anti-cancer and anti-inflammatory properties. Another direction is the development of new synthesis methods that are more efficient and environmentally friendly. Finally, there is a need for more research to fully understand the mechanism of action of Methyl 10-oxoundecanoate and its potential applications in various fields.
Conclusion:
Methyl 10-oxoundecanoate is a versatile compound that has a wide range of applications in various fields. It has been extensively used in scientific research as a precursor for the synthesis of various compounds. It has also been shown to have anti-cancer and anti-inflammatory properties. While there are some limitations to its use in lab experiments, there are several future directions for its development and use. Overall, Methyl 10-oxoundecanoate is a promising compound with significant potential for future research and development.
Méthodes De Synthèse
Methyl 10-oxoundecanoate can be synthesized by reacting undecylenic acid with acetic anhydride in the presence of sulfuric acid. The reaction takes place at a temperature of 80-90°C for 4-5 hours. After the reaction, the product is extracted with ether and purified by distillation.
Applications De Recherche Scientifique
Methyl 10-oxoundecanoate has been extensively used in scientific research as a precursor for the synthesis of various compounds. It has been used as a starting material for the synthesis of 10-oxoundecanoic acid, which has been shown to have anti-inflammatory and anti-cancer properties. It has also been used as a precursor for the synthesis of various esters, which have been used as flavoring agents in the food industry.
Propriétés
Numéro CAS |
18993-09-4 |
|---|---|
Formule moléculaire |
C12H22O3 |
Poids moléculaire |
214.3 g/mol |
Nom IUPAC |
methyl 10-oxoundecanoate |
InChI |
InChI=1S/C12H22O3/c1-11(13)9-7-5-3-4-6-8-10-12(14)15-2/h3-10H2,1-2H3 |
Clé InChI |
TXRMRSKJQBFMRQ-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCCCCCCC(=O)OC |
SMILES canonique |
CC(=O)CCCCCCCCC(=O)OC |
Autres numéros CAS |
18993-09-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



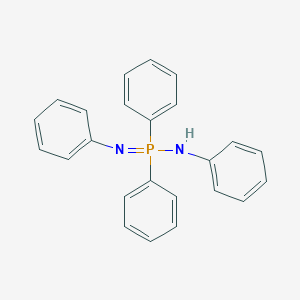
![Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester](/img/structure/B95663.png)
![1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B95664.png)
